molecular formula C7H3F4NO B099110 2,3,4,5-Tetrafluorobenzamide CAS No. 16582-94-8

2,3,4,5-Tetrafluorobenzamide

Cat. No.: B099110
CAS No.: 16582-94-8
M. Wt: 193.1 g/mol
InChI Key: XMFMIKSWEJRJQE-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorobenzamide is an organic compound with the molecular formula C7H3F4NO. It is a derivative of benzamide where four hydrogen atoms on the benzene ring are replaced by fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrafluorobenzamide typically involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired amide product .

Industrial Production Methods: Industrial production of this compound may involve the use of more efficient and scalable methods. One such method includes the condensation reaction of 3,4,5,6-tetrafluorophthalic anhydride with methylamine, followed by fluorination, hydrolysis, decarboxylation, and chlorination to obtain 2,3,4,5-tetrafluorobenzoyl chloride, which is then reacted with ammonia to form the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrafluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzamides.

    Reduction: Tetrafluorobenzylamine.

    Oxidation: Tetrafluorobenzoic acid.

Scientific Research Applications

2,3,4,5-Tetrafluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluorobenzamide depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s binding affinity and specificity towards its molecular targets. The exact pathways involved can vary based on the specific biological system being studied .

Comparison with Similar Compounds

  • 2,3,4,5-Tetrafluorobenzoyl chloride
  • 2,3,4,5-Tetrafluorobenzoic acid
  • 2,3,4,5,6-Pentafluorobenzoyl chloride
  • 2,5-Difluorobenzoyl chloride

Comparison: 2,3,4,5-Tetrafluorobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, such as 2,3,4,5-Tetrafluorobenzoyl chloride, it is less reactive towards nucleophiles due to the presence of the amide group. This makes it more suitable for applications requiring stability under various conditions .

Properties

IUPAC Name

2,3,4,5-tetrafluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFMIKSWEJRJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380203
Record name 2,3,4,5-Tetrafluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16582-94-8
Record name 2,3,4,5-Tetrafluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16582-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrafluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the intramolecular hydrogen bonding observed in the structure of N-[(4-Carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide?

A1: The research article highlights the presence of an intramolecular N—H⋯O hydrogen bond within the N-[(4-Carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide molecule []. This interaction involves the hydrogen atom of the thiourea group and the carbonyl oxygen atom of the tetrafluorobenzoyl group. This intramolecular hydrogen bond plays a crucial role in stabilizing the cis,trans geometry adopted by the N,N′-disubstituted thiourea fragment of the molecule [].

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